molecular formula C11H7F6NO2 B5471148 1-(benzoyloxy)-2,2-bis(trifluoromethyl)aziridine

1-(benzoyloxy)-2,2-bis(trifluoromethyl)aziridine

Cat. No.: B5471148
M. Wt: 299.17 g/mol
InChI Key: HZMQLAVMNLYWNJ-UHFFFAOYSA-N
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Description

Aziridines are three-membered, saturated nitrogen heterocycles . They are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view . Many researchers have focused their efforts on the development of new methodologies for the preparation and transformation of these interesting compounds .


Synthesis Analysis

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . Over the years, more and more ways to obtain molecules bearing these three-membered functional groups, which are challenging due to their inherent reactivity, have been described .


Molecular Structure Analysis

The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles .


Chemical Reactions Analysis

Aziridine derivatives are very important substrates and due to their high reactivity, they are largely employed in cycloaddition reactions for the preparation of heterocycles and molecules that are important from a biological point of view .


Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines can vary greatly depending on their specific structures and the groups they are attached to .

Mechanism of Action

The aziridine ring can also be activated with protic or Lewis acids leading to the formation of corresponding aziridinium ion that can easily react with a nucleophile .

Safety and Hazards

Aziridines are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There has been a remarkable surge in aziridine publications within the last decade alone, which accounts for 30% of the total number of reports . This suggests that there is still much to learn about these compounds and their potential applications.

Properties

IUPAC Name

[2,2-bis(trifluoromethyl)aziridin-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)9(11(15,16)17)6-18(9)20-8(19)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMQLAVMNLYWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1OC(=O)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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